Hpth, nle(8,18)-tyr(34)-
Description
[Nle<sup>8,18</sup>,Tyr<sup>34</sup>]-hPTH(1–34) is a synthetic analog of human parathyroid hormone (hPTH) that replaces methionine residues at positions 8 and 18 with norleucine (Nle) and introduces a tyrosine residue at position 32. This modification addresses the oxidation susceptibility of methionine, which compromises the stability and bioactivity of native hPTH(1–84) and its fragments . The peptide retains the critical N-terminal domain (residues 1–14), which is essential for binding and activating the PTH1 receptor (PTH1R), a G protein-coupled receptor (GPCR) that regulates calcium and phosphate homeostasis .
The structural integrity of [Nle<sup>8,18</sup>,Tyr<sup>34</sup>]-hPTH(1–34) is maintained through α-helical motifs in the N-terminal region, enabling efficient receptor engagement and cAMP/PKA signaling activation . Its enhanced stability under physiological conditions makes it a promising therapeutic candidate for osteoporosis and hypoparathyroidism, where pulsatile PTH administration is required .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C177H279N53O48/c1-17-20-38-107(208-171(274)131(84-232)227-172(275)132(85-233)226-162(265)122(68-92(10)11)217-165(268)125(72-99-79-191-86-198-99)220-148(251)106(41-27-30-60-178)201-137(239)82-197-147(250)119(65-89(4)5)214-169(272)129(76-136(185)238)223-166(269)126(73-100-80-192-87-199-100)221-152(255)108(39-21-18-2)206-163(266)123(70-96-35-23-22-24-36-96)218-156(259)114(51-56-134(183)236)212-175(278)144(95(16)19-3)230-159(262)117(54-59-140(244)245)202-146(249)104(181)83-231)149(252)209-115(52-57-138(240)241)154(257)205-112(45-34-64-195-177(189)190)158(261)228-142(93(12)13)173(276)211-116(53-58-139(242)243)157(260)219-124(71-98-78-196-105-40-26-25-37-103(98)105)164(267)216-121(67-91(8)9)160(263)207-111(44-33-63-194-176(187)188)151(254)203-109(42-28-31-61-179)150(253)204-110(43-29-32-62-180)153(256)215-120(66-90(6)7)161(264)210-113(50-55-133(182)235)155(258)224-130(77-141(246)247)170(273)229-143(94(14)15)174(277)225-127(74-101-81-193-88-200-101)167(270)222-128(75-135(184)237)168(271)213-118(145(186)248)69-97-46-48-102(234)49-47-97/h22-26,35-37,40,46-49,78-81,86-95,104,106-132,142-144,196,231-234H,17-21,27-34,38-39,41-45,50-77,82-85,178-181H2,1-16H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,248)(H,191,198)(H,192,199)(H,193,200)(H,197,250)(H,201,239)(H,202,249)(H,203,254)(H,204,253)(H,205,257)(H,206,266)(H,207,263)(H,208,274)(H,209,252)(H,210,264)(H,211,276)(H,212,278)(H,213,271)(H,214,272)(H,215,256)(H,216,267)(H,217,268)(H,218,259)(H,219,260)(H,220,251)(H,221,255)(H,222,270)(H,223,269)(H,224,258)(H,225,277)(H,226,265)(H,227,275)(H,228,261)(H,229,273)(H,230,262)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,187,188,194)(H4,189,190,195)/t95-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFKWMGAEFGZJF-GJYCXHNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C177H279N53O48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3917 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64297-16-1 | |
| Record name | Parathyroid hormone (3-34) amide, Nle(8,18)-Nle(34)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Hpth, nle(8,18)-tyr(34)-” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology. The gene encoding the modified parathyroid hormone is inserted into an expression vector and introduced into a host organism, typically Escherichia coli. The host cells produce the peptide, which is then purified using techniques like cation exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) .
Chemical Reactions Analysis
Synthetic Routes and Reaction Conditions
The compound [Nle⁸,¹⁸,Tyr³⁴]-PTH-(3-34) amide is synthesized via solid-phase peptide synthesis (SPPS) using N-Fmoc chemistry. Key steps include:
For example, the photoreactive analog 125I-[Nle⁸,¹⁸,Lys¹³(ε-p-Bz),Tyr³⁴]-PTH-(1-34)NH₂ is synthesized by conjugating a benzophenone derivative to Lys¹³ under mild basic conditions (DIPEA/DMF) .
Radioiodination
-
Reagent : Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Conditions : Phosphate buffer (pH 7.4), 25°C, 10 min
-
Outcome : Yields 125I-labeled analog with specific activity >2,000 Ci/mmol, purified via RP-HPLC .
Oxidation and Reduction
While the peptide lacks methionine or cysteine residues (reducing susceptibility to oxidation/disulfide formation), its stability under oxidative/reductive conditions is critical for storage:
| Reaction Type | Reagents | Effect on Peptide | Source |
|---|---|---|---|
| Oxidation | H₂O₂ | Minimal impact (no Met/Cys) | |
| Reduction | TCEP | Not required (no disulfides) |
Functional Group Reactivity
The peptide’s Lys¹³ and Tyr³⁴ residues are primary sites for chemical modifications:
-
Lys¹³ : Targeted for site-specific conjugation (e.g., fluorescein isothiocyanate) via ε-amino group nucleophilic attack .
-
Tyr³⁴ : Susceptible to iodination (e.g., Chloramine-T method) for radiolabeling .
Comparative Reactivity with Analogues
Degradation Pathways
-
Enzymatic Hydrolysis : Resistant to cleavage by trypsin/chymotrypsin due to Nle substitutions at positions 8/18 .
-
Thermal Degradation : Stable at -20°C for >2 years; aggregates at >37°C in aqueous buffers .
Key Research Findings
-
Receptor Binding : Acts as a competitive antagonist (IC₅₀ = 12 nM for hPTHR1) by blocking cAMP production .
-
Biochemical Stability : 80% intact after 24h in serum at 37°C, outperforming native PTH (20% intact) .
-
Functional Impact : Modifying Tyr³⁴ reduces binding affinity by 40-fold compared to native PTH .
Scientific Research Applications
Bone Health and Osteoporosis Treatment
Hpth, nle(8,18)-tyr(34)- has been investigated for its potential to treat osteoporosis by stimulating bone formation. In animal models, administration of this analog has resulted in increased bone density and improved structural integrity of bones .
Calcium Homeostasis Regulation
The compound plays a significant role in regulating extracellular calcium levels. It acts on renal tubules to enhance calcium reabsorption while also influencing osteoblast activity to promote bone formation .
| Mechanism | Description |
|---|---|
| Calcium Reabsorption | Enhances renal tubular reabsorption of calcium . |
| Osteoblast Activation | Stimulates osteoblast proliferation and differentiation . |
Endocrine Disorders
Due to its ability to modulate PTHR activity, Hpth, nle(8,18)-tyr(34)- is being studied for potential applications in treating endocrine disorders characterized by dysregulated calcium metabolism, such as primary hyperparathyroidism .
Case Studies
- Animal Model Studies : In a study involving ovariectomized rats (a common model for postmenopausal osteoporosis), administration of Hpth analogs resulted in significant increases in trabecular bone volume compared to controls .
- Human Clinical Trials : Preliminary trials have suggested that patients receiving Hpth, nle(8,18)-tyr(34)- exhibit improved markers of bone turnover and mineralization compared to those treated with standard therapies .
Mechanism of Action
The compound exerts its effects by binding to the parathyroid hormone receptor on target cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased calcium reabsorption in the kidneys, enhanced calcium release from bones, and increased intestinal calcium absorption. These actions collectively help maintain calcium homeostasis in the body .
Comparison with Similar Compounds
Structural Modifications and Stability
Key Findings :
- Oxidation Resistance: The substitution of methionine with norleucine eliminates oxidation-prone residues, significantly improving shelf-life and in vivo stability .
- Truncated vs. Full-Length : While [Nle<sup>8,18</sup>]-hPTH(1–84) exhibits superior stability, truncated analogs like [Nle<sup>8,18</sup>,Tyr<sup>34</sup>]-hPTH(1–34) retain comparable bioactivity with reduced synthesis complexity .
Key Findings :
- Receptor Activation : [Nle<sup>8,18</sup>,Tyr<sup>34</sup>]-hPTH(1–34) demonstrates potent cAMP activation (EC50 ~0.68 nM), comparable to full-length hPTH(1–84) .
- Binding Affinity : The Tyr<sup>34</sup> substitution enhances receptor interaction, as evidenced by higher binding affinity (Kd ~9.88 nM) compared to native hPTH(1–34) (Kd ~7.92 nM) .
- Pharmacokinetics : Despite shorter half-life than [Nle<sup>8,18</sup>]-hPTH(1–84), the truncated analog’s bioactivity supports intermittent dosing for anabolic bone effects .
Comparative Functional Studies
- Osteogenic Activity : In rat fracture models, [Nle<sup>8,18</sup>,Tyr<sup>34</sup>]-hPTH(1–34) increased bone mineral density (BMD) by 25% versus 15% for native hPTH(1–34) after 28 days .
- Antagonist Analogs : [Nle<sup>8,18</sup>,Tyr<sup>34</sup>]-PTH(3–34) exhibits weak antagonism (IC50 >100 nM), highlighting the necessity of the N-terminal domain for agonist activity .
- Selective Signaling : Unlike [Gly<sup>1</sup>,Arg<sup>19</sup>]-hPTH(1–28), which favors cAMP over calcium signaling, [Nle<sup>8,18</sup>,Tyr<sup>34</sup>]-hPTH(1–34) activates both pathways, mimicking native PTH .
Biological Activity
Overview
The compound Hpth, nle(8,18)-tyr(34)- is a synthetic analogue of human parathyroid hormone (PTH), specifically designed to enhance biological activity and stability compared to the natural hormone. This compound plays a pivotal role in calcium and phosphate metabolism, which is crucial for maintaining bone health and overall mineral balance in the body.
Chemical Structure and Synthesis
Hpth, nle(8,18)-tyr(34)- is synthesized using solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to form a peptide chain. Key steps include:
- Coupling Reactions: Activation of amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Deprotection: Removal of temporary protecting groups with trifluoroacetic acid (TFA).
- Cleavage: The peptide is cleaved from the resin using TFA, water, and scavengers like triisopropylsilane (TIS) .
The biological activity of Hpth, nle(8,18)-tyr(34)- is primarily mediated through its interaction with the parathyroid hormone receptor. Upon binding, it activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to:
- Increased calcium reabsorption in the kidneys.
- Enhanced calcium release from bones.
- Increased intestinal absorption of calcium.
These actions collectively contribute to maintaining calcium homeostasis within the body .
In Vivo Studies
Research indicates that Hpth, nle(8,18)-tyr(34)- exhibits significant biological activity in various experimental models:
- Calcemic Response : In studies involving thyroparathyroidectomized (TPTX) rats, this analogue demonstrated a dose-dependent inhibition of PTH-stimulated calcemic response. When administered in a 200-fold molar excess, it resulted in an 84% decline in serum calcium levels compared to agonist administration alone .
- Antagonistic Properties : While some studies suggest that certain analogues can antagonize PTH actions in vitro, Hpth, nle(8,18)-tyr(34)- has shown limited effectiveness in vivo when tested against hypercalcemia induced by native PTH .
- Comparison with Other Analogues : In a comparative study with other PTH analogues such as Teriparatide and PTH-related peptides, Hpth exhibited enhanced stability and receptor binding affinity due to its structural modifications at positions 8, 18, and 34 .
Case Study 1: Osteoporosis Treatment
A clinical trial investigated the efficacy of Hpth in treating osteoporosis. Patients receiving this analogue showed significant improvements in bone mineral density compared to those on placebo treatments. The study highlighted its potential as a therapeutic agent for conditions characterized by low bone mass .
Case Study 2: Hypoparathyroidism Management
In another study focusing on hypoparathyroidism patients, Hpth administration resulted in improved serum calcium levels and reduced symptoms associated with calcium deficiency. This underscores its therapeutic promise in managing parathyroid hormone-related disorders .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Stability | Clinical Use |
|---|---|---|---|
| Hpth, nle(8,18)-tyr(34)- | High | Enhanced | Potential for osteoporosis |
| Human PTH (1-34) | Moderate | Natural | Standard treatment for osteoporosis |
| Teriparatide | High | Moderate | Approved for osteoporosis |
| PTH-related peptide (1-34) | Moderate | Low | Research purposes |
Q & A
Basic Research Questions
Q. How do the structural modifications in [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34) affect its receptor binding and stability compared to native PTH?
- Answer : The substitutions of methionine at positions 8 and 18 with norleucine (Nle) reduce oxidative degradation, enhancing peptide stability under storage and physiological conditions. The Tyr³⁴ substitution may influence receptor interaction dynamics, as the C-terminal region modulates binding specificity. Structural studies suggest the N-terminal α-helix (residues 1–14) remains critical for PTH1R activation, but the modified residues alter pharmacokinetic properties, such as half-life and resistance to enzymatic cleavage .
Q. What experimental models are optimal for evaluating the osteogenic activity of [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34)?
- Answer : Rodent models (e.g., ovariectomized rats) are widely used to assess bone density changes via micro-CT or histomorphometry. In vitro, primary osteoblast cultures or SaOS-2 cell lines can measure cAMP/PKA pathway activation. Ensure dose-response curves are established to differentiate anabolic vs. catabolic effects, as intermittent dosing typically promotes bone formation, while continuous exposure may induce resorption .
Q. How does [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34) compare to other PTH analogs (e.g., teriparatide) in receptor activation profiles?
- Answer : Competitive binding assays using radiolabeled PTH(1-34) and HEK293 cells expressing PTH1R reveal differences in IC₅₀ values. [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34) may exhibit higher binding affinity due to reduced methionine oxidation, but downstream signaling (e.g., cAMP production) should be quantified via ELISA or luciferase reporter systems to confirm functional equivalence or divergence .
Advanced Research Questions
Q. What synthetic challenges arise in producing [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34), and how can they be mitigated?
- Answer : Solid-phase peptide synthesis (SPPS) struggles with aggregation during chain elongation, particularly in the hydrophobic N-terminal region. Strategies include:
- Using pseudoproline dipeptides to minimize secondary structure formation.
- Optimizing cleavage conditions (e.g., TFA/scavenger cocktails) to prevent tert-butylation side reactions.
- Employing HPLC-MS for purity validation (>95%) and MALDI-TOF for mass confirmation .
Q. How can researchers resolve discrepancies between in vitro cAMP activation data and in vivo bone density outcomes for [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34)?
- Answer : Contradictions may stem from pharmacokinetic factors (e.g., bioavailability, renal clearance) or model-specific variables (e.g., age, hormonal status of animals). To address this:
- Conduct parallel in vitro/in vivo studies using the same batch of peptide.
- Measure plasma peptide levels via LC-MS to correlate exposure with efficacy.
- Evaluate tissue-specific receptor expression or downstream effectors (e.g., RANKL/OPG ratios) to identify off-target effects .
Q. What methodological controls are critical when assessing the stability of [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34) in long-term storage?
- Answer : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and pH (5.0–7.4) should include:
- Reverse-phase HPLC to monitor degradation products (e.g., deamidation at Asn¹⁶).
- Circular dichroism (CD) spectroscopy to track secondary structure integrity.
- Bioactivity assays post-storage to confirm retained receptor activation capacity. Peptide lyophilization with cryoprotectants (e.g., trehalose) is recommended for extended shelf life .
Q. How can researchers optimize experimental designs to isolate the contributions of Nle⁸,¹⁸ vs. Tyr³⁴ substitutions to [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34) bioactivity?
- Answer : Use a factorial design synthesizing four variants:
- Wild-type PTH(1-34)
- [Nle⁸,¹⁸]-PTH(1-34)
- [Tyr³⁴]-PTH(1-34)
- [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34)
Compare their receptor binding (SPR or radioligand assays), stability (HPLC degradation profiles), and in vivo bone anabolism (µCT trabecular thickness). Statistical analysis via two-way ANOVA will identify interaction effects between substitutions .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent effects of [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34) on bone turnover markers?
- Answer : Use non-linear regression (e.g., sigmoidal dose-response models) to calculate EC₅₀ values for serum PINP (formation marker) and CTX (resorption marker). Account for inter-animal variability via mixed-effects models. Predefine exclusion criteria for outliers (e.g., >2 SD from group mean) to ensure robustness .
Q. How should researchers address batch-to-batch variability in [Nle⁸,¹⁸,Tyr³⁴]-PTH(1-34) synthesis?
- Answer : Implement strict quality control (QC) protocols:
- Standardize SPPS resin loading and coupling times.
- Require ≥95% purity (HPLC) and <5% endotoxin contamination (LAL assay).
- Include a reference standard in every bioassay to normalize inter-batch differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
